Elevated Thermal Stability: Octafluoroadipamide vs. Non-Fluorinated Adipamide
Octafluoroadipamide exhibits a melting point of 240–242 °C (with decomposition), substantially higher than the 224–229 °C melting range reported for non-fluorinated adipamide [1]. This ~15 °C elevation is attributable to enhanced crystallinity and reduced thermal motion imparted by the perfluorinated alkylene segment, a hallmark of fluorinated diamides [2]. The higher thermal threshold enables polymer processing and end-use at elevated temperatures without premature degradation of the diamine component.
| Evidence Dimension | Melting Point (°C) |
|---|---|
| Target Compound Data | 240–242 (dec.) |
| Comparator Or Baseline | Adipamide: 224–229 |
| Quantified Difference | ΔTₘ ≈ +15 °C (higher stability) |
| Conditions | Reported literature melting point ranges; no single comparative study available. |
Why This Matters
Higher melting point indicates superior thermal robustness, reducing premature monomer decomposition during high-temperature polycondensation reactions.
- [1] ChemicalBook. Adipamide (CAS 628-94-4) Physical Properties. Accessed 2026. View Source
- [2] Chem960 Chemical Database. 2,2,3,3,4,4,5,5-Octafluorohexanediamide (CAS 355-66-8) Melting Point. Accessed 2026. View Source
